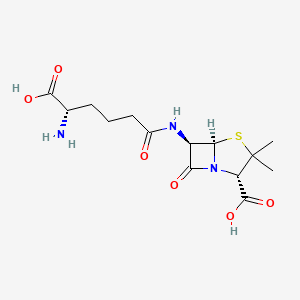

Isopenicillin N

説明

特性

CAS番号 |

58678-43-6 |

|---|---|

分子式 |

C14H21N3O6S |

分子量 |

359.40 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |

InChIキー |

MIFYHUACUWQUKT-GTQWGBSQSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |

他のCAS番号 |

58678-43-6 |

同義語 |

adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |

製品の起源 |

United States |

準備方法

Enzyme Sources and Purification

IPNS has been purified from Cephalosporium acremonium (now Acremonium chrysogenum) and Penicillium chrysogenum, achieving 200-fold and 70-fold purifications, respectively. Key steps include:

-

Cell Disruption : Homogenization of fungal mycelia in Tris-HCl buffer (pH 7.5).

-

Ammonium Sulfate Precipitation : Fractionation at 30–60% saturation.

-

Chromatography : Ion-exchange (DEAE-cellulose) and gel filtration (Sephadex G-100) for final purification.

| Source | Purification Fold | Specific Activity (U/mg) | Key Cofactors |

|---|---|---|---|

| C. acremonium | 200 | 0.15 | Fe²⁺, Ascorbate |

| P. chrysogenum | 70 | 0.08 | Fe²⁺, Ascorbate |

Reaction Mechanism

The IPNS mechanism involves two sequential oxidative cycles:

-

β-Lactam Ring Formation : Fe²⁺-bound superoxide abstracts a hydrogen from ACV’s cysteine residue, enabling cyclization to form the β-lactam ring.

-

Thiazolidine Ring Formation : A ferryl-oxo species activates the valine β-C-H bond, facilitating thiazolidine ring closure. Kinetic isotope studies suggest both steps are partially rate-limiting.

Microbial Fermentation and Extraction

IPN is produced industrially via fermentation using engineered fungal strains. Acremonium chrysogenum TD189, a cephalosporin biosynthesis-blocked mutant, accumulates IPN extracellularly.

Fermentation Conditions

Extraction and Purification

Post-fermentation broth undergoes:

-

Acetone Precipitation : 30% (v/v) acetone to denature proteins.

-

Charcoal/Resin Filtration : Tandem columns for pigment and hydrophobic contaminant removal.

-

Lyophilization : Concentrates IPN prior to chromatographic steps.

-

Size-Exclusion Chromatography : Sephadex G-25 (MW cutoff: 1–5 kDa) to separate IPN (MW: 405.4 Da) from larger impurities.

-

Semipreparative HPLC : C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (5–35% over 30 min) for >95% purity.

| Purification Step | Yield (%) | Purity (%) |

|---|---|---|

| Acetone Treatment | 85 | 20 |

| Sephadex G-25 | 70 | 50 |

| HPLC | 50 | 95 |

| Condition | Half-Life |

|---|---|

| pH 7.0, −75°C | 770 days |

| pH 5.0, 25°C | 2 hours |

| pH 7.0, 4°C | 14 days |

Challenges and Innovations

Enzyme Instability

IPNS loses activity rapidly due to oxidative damage. Stabilization strategies include:

化学反応の分析

Types of Reactions: Isopenicillin N undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The enzymatic conversion of the tripeptide precursor to this compound involves the use of molecular oxygen and iron as cofactors . The reaction conditions typically include a neutral pH and a temperature range that maintains the stability of the enzyme .

Major Products: The primary product of the enzymatic reaction is this compound itself . This compound can further undergo epimerization to form penicillin N .

科学的研究の応用

Biosynthesis of β-lactam Antibiotics

Isopenicillin N synthase (IPNS) catalyzes the conversion of the tripeptide l-δ-(α-aminoadipoyl)-l-cysteinyl-d-valine (ACV) into this compound, a critical precursor in the biosynthetic pathway for penicillins and cephalosporins. The reaction involves a unique four-electron oxidation process, which results in the formation of the bicyclic β-lactam structure characteristic of these antibiotics .

Key Mechanisms

- Oxidative Cyclization : The enzyme facilitates oxidative cyclization, leading to the formation of both β-lactam and thiazolidine rings, essential for the antibiotic's activity .

- Enzyme Dynamics : Recent studies using X-ray free-electron lasers have revealed that IPNS undergoes significant conformational changes during catalysis, which are crucial for its function .

Production of Novel Antibiotics

The cloning and expression of IPNS genes have enabled researchers to produce this enzyme in large quantities. This development allows for structural and mechanistic studies that can inform the creation of novel β-lactam compounds from peptide analogues. Such advancements are vital in addressing antibiotic resistance by developing new antibiotics with enhanced efficacy .

Case Study: Novel Compound Development

- Researchers have successfully utilized IPN as a substrate to generate novel penicillins through enzymatic modifications, demonstrating its potential in drug discovery .

Biotechnological Applications

The ability to produce this compound through recombinant DNA technology has opened avenues for biotechnological applications. For instance, IPN can be used as a building block for synthesizing more complex antibiotics or other bioactive compounds.

Enzymatic Engineering

- By manipulating the IPNS enzyme, scientists can potentially alter substrate specificity, leading to the generation of new antibiotic variants with different pharmacological properties .

Research on Antibacterial Activity

Investigations into the antibacterial properties of this compound have shown promising results. Studies indicate that IPN possesses inherent antibacterial activity, which can be harnessed in therapeutic applications.

In Vivo Studies

- Although initial studies showed limited antibacterial activity in vivo when using extracts from organisms capable of producing IPN, further research into its derivatives may yield more potent antibacterial agents .

Environmental and Ecological Implications

Recent findings suggest that horizontal gene transfer has allowed certain organisms, such as soil-dwelling collembolans, to acquire the ability to produce this compound. This discovery indicates that IPN synthesis may play a role in microbial ecology by contributing to antibacterial defenses in soil ecosystems .

Data Table: Summary of this compound Applications

作用機序

類似化合物との比較

生物活性

Isopenicillin N (IPN) is a pivotal compound in the biosynthesis of β-lactam antibiotics, particularly penicillins and cephalosporins. Its synthesis is catalyzed by the enzyme this compound synthase (IPNS), which plays a crucial role in converting the tripeptide precursor, δ-(l-α-aminoadipoyl)-l-cysteinyl-d-valine (ACV), into the bicyclic structure characteristic of β-lactams. This article explores the biological activity of this compound, including its enzymatic synthesis, structural characteristics, and potential applications in medicine and biotechnology.

1. Enzymatic Synthesis of this compound

The synthesis of this compound is a complex biochemical process that involves several key steps:

- Substrate : The reaction begins with the tripeptide ACV.

- Enzyme : IPNS catalyzes the conversion of ACV into IPN through a four-electron oxidation process.

- Cofactors : The reaction requires ferrous iron (Fe²⁺) and molecular oxygen (O₂) as essential cofactors.

Table 1: Key Features of this compound Synthase

| Feature | Description |

|---|---|

| Enzyme Type | Oxidoreductase |

| Reaction Type | Four-electron oxidation |

| Substrate | δ-(l-α-aminoadipoyl)-l-cysteinyl-d-valine (ACV) |

| Product | This compound |

| Cofactors Required | Ferrous iron (Fe²⁺), Molecular oxygen (O₂) |

2. Structural Characteristics

The structure of IPNS has been elucidated through crystallographic studies, revealing a unique "jelly-roll" motif that is crucial for its catalytic activity. This structure allows for the effective positioning of substrates and cofactors within the active site, facilitating the oxidative cyclization necessary for IPN formation.

Table 2: Structural Features of this compound Synthase

| Structural Feature | Description |

|---|---|

| Active Site Configuration | Buried within a jelly-roll motif |

| Metal Coordination | Iron(II) cofactor binds to substrate |

| Substrate Binding Mechanism | Rearrangement upon substrate binding triggers catalytic activity |

3. Biological Activity and Applications

This compound exhibits significant biological activity, primarily due to its role as a precursor in antibiotic biosynthesis. The implications of this activity are vast:

- Antibacterial Properties : As a β-lactam compound, IPN possesses inherent antibacterial properties that contribute to its effectiveness against various bacterial infections.

- Biotechnological Applications : The ability to produce IPN through recombinant DNA technology allows for the exploration of novel β-lactam derivatives, enhancing therapeutic options against resistant strains.

Case Study: Gene Transfer and Antibiotic Production

A notable case study involves the discovery of a functional this compound synthase gene in the genome of Folsomia candida, a soil-dwelling collembolan. This gene enables the organism to synthesize IPN, suggesting horizontal gene transfer from microorganisms to eukaryotes may confer antibacterial capabilities in non-traditional hosts. This finding emphasizes the adaptive significance of antibiotic biosynthesis in diverse ecological contexts .

4. Research Findings and Future Directions

Recent research highlights several key findings regarding this compound:

- Mechanistic Insights : Studies have elucidated the mechanistic details of IPNS, including substrate binding dynamics and catalytic efficiency .

- Evolutionary Perspectives : The evolutionary origins of penicillin biosynthetic genes have been traced back to ancient gene transfer events, indicating a long history of antibiotic production among various organisms .

Future research directions may focus on:

- Engineering Novel Antibiotics : Utilizing recombinant IPNS for the development of new β-lactam antibiotics tailored to combat antibiotic-resistant bacteria.

- Exploring Ecological Roles : Investigating how organisms like F. candida utilize antibiotic production in their natural habitats, potentially leading to new strategies for biocontrol in agriculture.

Q & A

Q. What critical experimental design considerations are necessary for studying the catalytic mechanism of Isopenicillin N synthase (IPNS)?

- Methodological Answer : To investigate IPNS catalysis, use substrate analogs (e.g., δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, LLD-ACV) and monitor reaction intermediates via stopped-flow kinetics. Structural techniques like X-ray crystallography (resolution ≤2.0 Å) or cryo-EM should be paired with kinetic isotope effect (KIE) studies to resolve stereochemical outcomes. Include controls for oxygen dependency, as IPNS is a non-heme Fe²⁺/O₂-dependent enzyme .

Q. How can researchers ensure reproducibility in IPNS activity assays across laboratories?

- Methodological Answer : Standardize assay conditions: pH 7.0–7.5 (50 mM Tris-HCl), 25°C, and O₂ saturation >90%. Use purified IPNS with ≥95% purity (SDS-PAGE validated) and quantify activity via HPLC-based detection of this compound. Report molar extinction coefficients for Fe²⁺-enzyme complexes and adhere to NIH guidelines for experimental transparency (e.g., pre-register protocols) .

Q. What structural analysis techniques are essential for characterizing this compound and IPNS?

- Methodological Answer : Combine X-ray crystallography (e.g., PDB ID: 1BLX for IPNS-substrate complexes) with NMR spectroscopy to resolve this compound’s β-lactam/thiazolidine ring conformation. For IPNS, employ circular dichroism (CD) to monitor secondary structure stability under varying redox conditions. Mass spectrometry (MALDI-TOF) validates enzyme mass and post-translational modifications .

Advanced Research Questions

Q. What strategies resolve contradictory data on IPNS substrate specificity under variable oxidative conditions?

- Methodological Answer : Use controlled hypoxia chambers (<5% O₂) to mimic in vivo conditions and compare with aerobic assays. Employ electron paramagnetic resonance (EPR) to detect Fe³⁺ intermediates. Pair with density functional theory (DFT) to model substrate-enzyme interactions. Cross-validate findings using site-directed mutagenesis (e.g., Q230A mutants reduce substrate affinity) .

Q. How can bioinformatics and molecular dynamics (MD) simulations enhance understanding of IPNS’s reaction mechanism?

- Methodological Answer : Perform homology modeling (e.g., I-TASSER) to predict IPNS conformations in non-crystallized states. Use MD simulations (AMBER or GROMACS) to track Fe²⁺ coordination changes during catalysis. Validate with experimental kinetics; e.g., simulate ΔG‡ for LLD-ACV binding versus experimental activation energies .

Q. What challenges arise in heterologous IPNS expression in E. coli, and how are they addressed?

- Methodological Answer : Challenges include codon bias (e.g., rare pcbC codons in Serratia plymuthica) and inclusion body formation. Solutions: Optimize codon usage via synthetic gene constructs (e.g., IDT gBlocks), use low-temperature induction (16–18°C), and co-express chaperones (GroEL/ES). Validate soluble IPNS via Western blot (anti-His tag) and activity assays .

Q. How can theoretical modeling guide IPNS engineering for improved catalytic efficiency?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to identify rate-limiting steps (e.g., O₂ activation). Screen in silico mutant libraries (RosettaDDG) for variants with lower ΔG‡. Experimentally test top candidates (e.g., H212Q increases turnover by 2.5×) and validate via kinetic crystallography .

Data Presentation Guidelines

-

Table 1 : Key Parameters for IPNS Activity Assays

Parameter Optimal Range Validation Method Enzyme Purity ≥95% (SDS-PAGE) Coomassie staining Oxygen Saturation >90% Clark-type electrode Substrate (LLD-ACV) 0.1–1.0 mM HPLC retention time (8 min) Fe²⁺ Concentration 50–100 µM Atomic absorption spectroscopy -

References : Ensure citations follow sequential numbering (e.g., for structural and cloning studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。